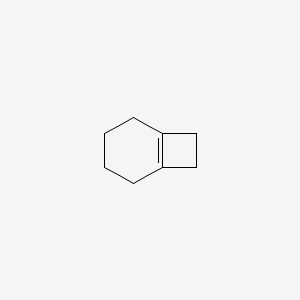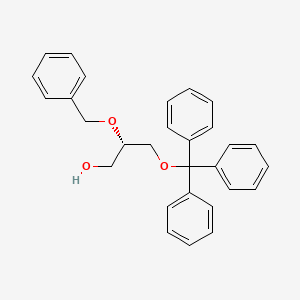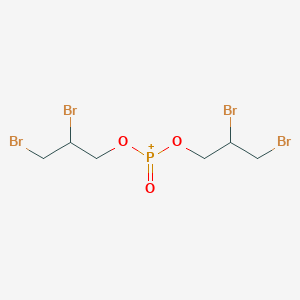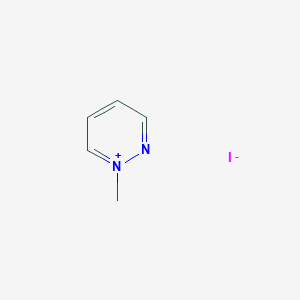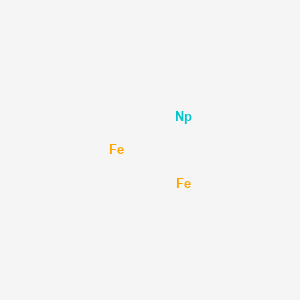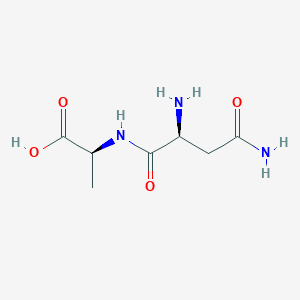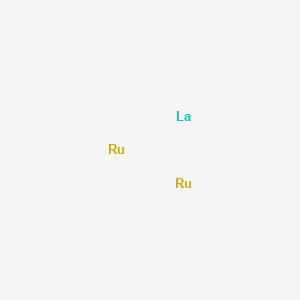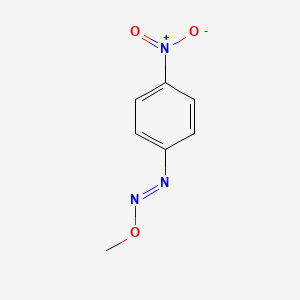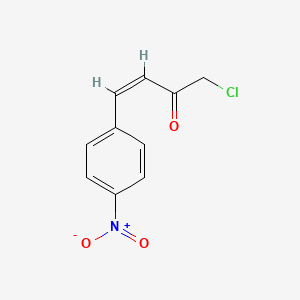
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one is an organic compound with a molecular formula of C10H8ClNO3 It is a derivative of benzalacetone, featuring a nitrophenyl group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base. For this compound, 4-nitrobenzaldehyde and 1-chloro-3-butanone are used as starting materials. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave-assisted techniques. Microwave irradiation has been shown to significantly reduce reaction times and improve yields. This method involves the use of microwave reactors to heat the reaction mixture, leading to faster and more efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that exert biological effects. The compound’s activity is influenced by its ability to form hydrogen bonds and van der Waals interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(4-nitrophenyl)but-3-en-2-one: This is a geometric isomer of (Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one, differing in the spatial arrangement of substituents around the double bond.
4-(2-nitrophenyl)but-3-en-2-one: This compound has a nitrophenyl group in a different position on the butenone backbone
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activities. Its specific geometric configuration also influences its reactivity and interactions with other molecules.
Propiedades
Número CAS |
13605-49-7 |
|---|---|
Fórmula molecular |
C10H8ClNO3 |
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8ClNO3/c11-7-10(13)6-3-8-1-4-9(5-2-8)12(14)15/h1-6H,7H2/b6-3- |
Clave InChI |
PRXQMYGDDZPSBF-UTCJRWHESA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\C(=O)CCl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


